Nile Blue A sulfate
Overview
Description
Nile Blue A sulfate is a synthetic dye belonging to the phenoxazine family, known for its high fluorescence and photostability. It has been extensively used for imaging lysosomes and lipids in vitro due to its solvent-dependent optical properties, which make it an ideal scaffold for the development of pH probes and local polarity indicators. Despite its wide applications, literature reviews focusing on its synthesis, molecular structure, and chemical properties are scarce, with significant developments in the field occurring in recent years (Martinez & Henary, 2016).
Synthesis Analysis
Nile Blue A and its analogs are synthesized from the benzo[a]phenoxazine family, involving condensation reactions under specific conditions. The synthesis process aims to achieve compounds with high quantum yields and desirable solvent-dependent optical properties for various applications, including the development of sensitive probes for biological and chemical analysis (Jose, Ueno, & Burgess, 2009).
Molecular Structure Analysis
The molecular structure of Nile Blue A is characterized by its benzo[a]phenoxazine core, which is responsible for its distinctive optical properties. This structure supports solvent-dependent fluorescence and photostability, making Nile Blue A a versatile dye for scientific research. The molecular orientation and structure-activity relationships of Nile Blue A can be further explored through techniques such as surface-enhanced Raman scattering (SERS), providing insights into its interaction with various substrates (Wilson & Willets, 2016).
Chemical Reactions and Properties
Nile Blue A's chemical reactions are influenced by its interaction with different molecules and environmental conditions. For instance, its reaction with bromate in acidic solutions exhibits complex kinetics, leading to the formation of de-ethylated N-oxide derivatives. This reaction is significant for understanding the dye's behavior in various chemical environments (Jonnalagadda & Gollapalli, 2001).
Physical Properties Analysis
The physical properties of Nile Blue A, including its absorption and emission spectra, are notably solvent-dependent. Its spectra are significantly influenced by the molecular environment, exhibiting variations larger than 100 nm between different solvents. The absorption and emission maxima of Nile Blue A in vacuo provide a baseline for interpreting its behavior in solution-phase spectra, highlighting the importance of solvent interactions in determining the dye's optical properties (Stockett, Houmøller, & Nielsen, 2016).
Scientific Research Applications
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Detection and Degradation Studies
- Field : Electrochemistry
- Application : Nile Blue A sulfate is used in the detection of nanomolar concentration of Nile Blue Sulphate (NBS) and the photocatalytic degradation of NBS dye .
- Method : An efficient and reliable electrochemical sensing platform based on COOH- f MWCNTs modified GCE (COOH- f MWCNTs/GCE) was designed for the detection of nanomolar concentration of NBS . The photocatalytic degradation of NBS dye was carried out by using TiO2 nanoparticles as photocatalyst in the presence of H2O2 .
- Results : Under optimized conditions, the designed electrochemical platform demonstrated a wide linearity range (0.03–10 μM) for NBS, with LOD of 1.21 nM . UV-visible spectroscopic studies revealed 95% photocatalytic degradation of NBS following a pseudo-first-order kinetics with a rate constant of 0.028 min −1 .
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pH-sensitive Optical Properties
- Field : Bioanalysis
- Application : Nile Blue A sulfate exhibits pH-sensitive optical properties .
- Method : The pH-sensitive optical properties of Nile Blue A sulfate have been carried out in extreme acid and base conditions .
- Results : Dyes showed colorimetric changes by the protonation of nitrogen atom in strong acidic condition (pH < 2.0), and exhibited colorimetric changes by equilibrium between amino and imide groups in very strong basic case (pH > 7.6) . Their fluorescent properties were closed to ON − OFF and OFF − ON emissions at 640–820 nm under strong acidic and basic conditions .
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Differentiating Melanins and Lipofuscins
- Field : Histology
- Application : Nile Blue A sulfate is used to differentiate melanins and lipofuscins .
- Method : It is used in staining and discriminating between melanins and lipofuscins in paraffin sections of animal tissue .
- Results : The staining helps in differentiating between melanins and lipofuscins in paraffin sections of animal tissue .
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Staining Fats
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Preparation of an Amperometric Glucose Sensor
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Staining PHB Granules in Bacteria
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Staining of Eggs
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Staining of Cells
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Dyeing Clothing
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Lipid Histochemistry
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Fluorescence in Nonpolar Solvents
- Field : Chemistry
- Application : Nile Blue A is a fluorescent dye. The fluorescence shows especially in nonpolar solvents with a high quantum yield .
- Method : The fluorescence of Nile Blue A is observed in nonpolar solvents .
- Results : The absorption and emission maxima of Nile Blue A are strongly dependent on pH and the solvents used .
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Staining for the Presence of Polyhydroxybutyrate Granules
- Field : Microbiology
- Application : Nile Blue A may be used in conjunction with fluorescence microscopy to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells .
- Method : The cells are stained with Nile Blue A and observed under a fluorescence microscope .
- Results : The staining helps in visualizing the presence of polyhydroxybutyrate granules .
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Staining of Cell Nuclei
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Detection of Poly-β-hydroxybutyrate Granules
- Field : Biology
- Application : Nile Blue A sulfate may be used in conjunction with fluorescence microscopy to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells .
- Method : The cells are stained with Nile Blue A and observed under a fluorescence microscope .
- Results : The staining helps in visualizing the presence of polyhydroxybutyrate granules .
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Dyeing Clothing
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Lipid Histochemistry
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Fluorescence in Nonpolar Solvents
- Field : Chemistry
- Application : Nile Blue A sulfate is a fluorescent dye. The fluorescence shows especially in nonpolar solvents with a high quantum yield .
- Method : The fluorescence of Nile Blue A is observed in nonpolar solvents .
- Results : The absorption and emission maxima of Nile Blue A are strongly dependent on pH and the solvents used .
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Staining for the Presence of Polyhydroxybutyrate Granules
- Field : Microbiology
- Application : Nile Blue A sulfate may be used in conjunction with fluorescence microscopy to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells .
- Method : The cells are stained with Nile Blue A and observed under a fluorescence microscope .
- Results : The staining helps in visualizing the presence of polyhydroxybutyrate granules .
Future Directions
Nile Blue A has been used in the detection of free fatty acids and triglycerides in cells for imaging and flow cytometry . It has potential applications in rapid and robust quantification of dsDNA in field settings . The use of Nile Blue A in conjunction with its derivative Nile Red for fluorescent cell imaging is a promising area of research .
properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H19N3O.H2O4S/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h2*5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDPEPUXNCOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2381-85-3 (Parent) | |
Record name | Nile Blue sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
732.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |
Record name | Nile Blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15954 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nile Blue A | |
CAS RN |
3625-57-8 | |
Record name | Nile Blue sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.